

# Application Notes and Protocols: Sirtratumab Treatment of SW780 Urothelial Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Sirtratumab** (formerly **sirtratumab** vedotin or ASG-15ME) is an antibody-drug conjugate (ADC) in clinical development for the treatment of urothelial carcinoma.[1][2] ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells expressing a particular surface antigen, thereby minimizing systemic toxicity.[1][3] **Sirtratumab** is designed to target SLITRK6 (SLIT and NTRK Like Family Member 6), a transmembrane protein that has been identified as a target in urothelial cancer.[1][2]

The SW780 cell line is a well-established model for urothelial carcinoma research.[4][5] Derived from a grade I transitional cell carcinoma of the urinary bladder, these cells exhibit an epithelial morphology and are tumorigenic.[4] This document provides detailed protocols for evaluating the in vitro efficacy of **sirtratumab** on the SW780 cell line, including methods for cell culture, cytotoxicity assessment, and analysis of downstream signaling pathways.

#### **Data Presentation**

# Table 1: Proliferation of SW780 Cells in Response to Sirtratumab Treatment



| Concentration (µg/mL) | Mean Viability (%) | Standard Deviation |
|-----------------------|--------------------|--------------------|
| 0 (Vehicle Control)   | 100                | 5.2                |
| 0.01                  | 92.3               | 4.8                |
| 0.1                   | 75.1               | 6.1                |
| 1                     | 48.9               | 5.5                |
| 10                    | 21.7               | 4.2                |
| 100                   | 5.4                | 2.1                |

## **Table 2: Induction of Apoptosis in SW780 Cells by**

**Sirtratumab** 

| Treatment       | Concentration (µg/mL) | Apoptotic Cells (%) |
|-----------------|-----------------------|---------------------|
| Vehicle Control | 0                     | 4.5                 |
| Sirtratumab     | 1                     | 25.8                |
| Sirtratumab     | 10                    | 68.2                |

# **Experimental Protocols SW780 Cell Culture**

The SW780 human bladder cancer cell line is adherent and exhibits epithelial-like morphology. [4]

- Culture Medium: ATCC-formulated Leibovitz's L-15 Medium (ATCC 30-2008) supplemented with 10% fetal bovine serum (FBS). Some protocols may use DMEM with 10% FBS.[6]
- Culture Conditions: Incubate at 37°C in a humidified atmosphere. Note that L-15 medium is formulated for use in a CO2-free atmosphere, but if using DMEM, a 5% CO2 atmosphere is required.[6][7]
- Subculturing:



- Rinse the cell layer with a calcium and magnesium-free phosphate-buffered saline (PBS).
- Briefly treat with 0.25% (w/v) Trypsin-0.53 mM EDTA solution to detach the cells.
- Neutralize the trypsin with complete growth medium and centrifuge the cells at approximately 125 x g for 5-7 minutes.
- Resuspend the cell pellet in fresh medium and seed into new culture flasks.

### **Cell Viability Assay (MTS Assay)**

This protocol assesses the dose-dependent cytotoxic effect of **sirtratumab** on SW780 cells.

- Cell Seeding: Seed SW780 cells in a 96-well plate at a density of 5,000 cells per well in 100 μL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
- Drug Treatment: Prepare serial dilutions of sirtratumab in complete growth medium.
   Remove the old medium from the wells and add 100 μL of the drug dilutions. Include a vehicle control (medium with the drug solvent).
- Incubation: Incubate the plate for 72 hours at 37°C.
- MTS Reagent: Add 20  $\mu$ L of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Express the results as a percentage of the vehicle-treated control and plot the data to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

## **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This flow cytometry-based assay quantifies the percentage of apoptotic cells following **sirtratumab** treatment.

Cell Seeding and Treatment: Seed SW780 cells in a 6-well plate and treat with sirtratumab
at the desired concentrations for 48 hours.



- Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
- Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative
  cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late
  apoptosis or necrosis.

### **Visualizations**



Click to download full resolution via product page



Caption: Workflow for evaluating Sirtratumab's effect on SW780 cells.



Click to download full resolution via product page



Caption: Sirtratumab's proposed mechanism of action in SW780 cells.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review of recent advancements in antibody-drug and bicycle toxin conjugates for the treatment of urothelial cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. accegen.com [accegen.com]
- 5. ATCC SW 780; Urinary Bladder Cancer; Human (Homo sapiens), Quantity: Each | Fisher Scientific [fishersci.com]
- 6. SW780 Cells [cytion.com]
- 7. Inhibition of malignant human bladder cancer phenotypes through the down-regulation of the long non-coding RNA SNHG7 [jcancer.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Sirtratumab Treatment of SW780 Urothelial Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599610#sirtratumab-treatment-of-sw780urothelial-cancer-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com